molecular formula C14H15ClN2O B591512 2-(4-Phenoxyphenyl)acetamidine hydrochloride CAS No. 1172966-21-0

2-(4-Phenoxyphenyl)acetamidine hydrochloride

Cat. No. B591512
CAS RN: 1172966-21-0
M. Wt: 262.737
InChI Key: FPFCRWFRCIMPMT-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)acetamidine hydrochloride , also known by its CAS number 1172966-21-0 , is a chemical compound with the molecular formula C14H15ClN2O and a molecular weight of 262.73 g/mol . It falls under the category of biochemicals used for proteomics research. The compound is intended for research purposes only and is not meant for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenoxyphenyl group attached to an acetamidine moiety. The chlorine atom is part of the hydrochloride salt. The compound’s linear formula is C8H10Cl2N2O .

Scientific Research Applications

Environmental Impact and Degradation Studies

Research on the degradation of acetaminophen (a compound with structural similarities to 2-(4-Phenoxyphenyl)acetamidine hydrochloride) by advanced oxidation processes (AOPs) highlights the environmental impact of pharmaceutical compounds. These studies provide insights into the pathways, by-products, and biotoxicity of acetaminophen degradation, which are crucial for understanding the environmental fate of similar compounds. Advanced oxidation processes offer a method to mitigate the environmental impact of such compounds, suggesting a potential area of application for research on this compound in environmental sciences (Qutob et al., 2022).

Pharmacological Applications and Toxicity Studies

The pharmacological applications and toxicity of structurally related compounds, such as acetaminophen and its derivatives, have been extensively studied. These studies explore the metabolic pathways, genetic differences in metabolism, and potential toxic effects, providing a framework for investigating the pharmacological properties and safety profile of this compound. Such research is essential for drug development and safety evaluation, indicating another significant area of application (Zhao & Pickering, 2011).

Mechanism of Action

Target of Action

The primary target of 2-(4-Phenoxyphenyl)acetamidine hydrochloride is Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

This compound interacts with its targets, the MMPs, by inhibiting their activity . This inhibition prevents the degradation of the extracellular matrix, thereby affecting cell migration and tissue remodeling.

Biochemical Pathways

The inhibition of MMPs affects various biochemical pathways. MMPs are involved in many physiological processes, including embryogenesis, normal tissue remodeling, wound healing, and angiogenesis. By inhibiting MMPs, this compound can potentially influence these processes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alteration of tissue remodeling and cell migration processes. By inhibiting MMPs, the compound can potentially affect the balance between extracellular matrix synthesis and degradation .

properties

IUPAC Name

2-(4-phenoxyphenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-9H,10H2,(H3,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFCRWFRCIMPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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